molecular formula C16H16N2O6 B2458646 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate CAS No. 868679-60-1

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate

Cat. No.: B2458646
CAS No.: 868679-60-1
M. Wt: 332.312
InChI Key: WTRLRISXFSTYAB-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate is a chemical compound with a unique structure that combines a pyridine ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate typically involves the reaction of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine with 4-isopropoxybenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the ester group can produce amides or alcohols.

Scientific Research Applications

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their catalytic activity. Additionally, the compound may interact with cellular components, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate

Uniqueness

Compared to similar compounds, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate has a unique isopropoxy group attached to the benzoate ester. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-9(2)23-12-6-4-11(5-7-12)16(20)24-13-8-10(3)17-15(19)14(13)18(21)22/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRLRISXFSTYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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